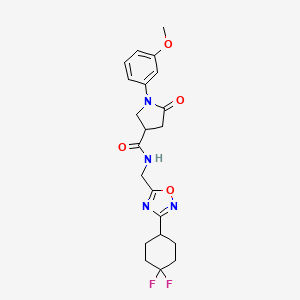

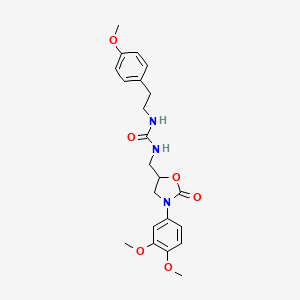

![molecular formula C15H14N4O B2705703 2-(2H-benzo[d][1,2,3]triazol-2-yl)-N-(p-tolyl)acetamide CAS No. 2034552-06-0](/img/structure/B2705703.png)

2-(2H-benzo[d][1,2,3]triazol-2-yl)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2H-benzo[d][1,2,3]triazol-2-yl)-N-(p-tolyl)acetamide” is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves cyclization in the presence of POCl3 . A series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin .Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by spectral data . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .Chemical Reactions Analysis

The chemical reactions of benzotriazole derivatives involve the formation of stable coordination compounds on a copper surface, behaving as a corrosion inhibitor . They can also form benzotriazole-based N,O-acetals .Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L .科学的研究の応用

Synthesis and Structural Analysis

Research has demonstrated innovative synthesis techniques and structural analyses of compounds related to 2-(2H-benzo[d][1,2,3]triazol-2-yl)-N-(p-tolyl)acetamide. For instance, novel compounds exhibiting potential antimicrobial activities have been synthesized, characterized by their crystal structures, and analyzed through various spectroscopic methods to understand their molecular configurations and interactions (Xue et al., 2008; N. Rezki, 2016).

Antimicrobial and Anticonvulsant Activities

Studies have explored the antimicrobial and anticonvulsant potential of derivatives of this compound. These compounds have shown promising results against various microbial strains, highlighting their potential as therapeutic agents (Dachuan Liu et al., 2016; A. Özdemir et al., 2011).

Heterocyclic Synthesis and Insecticidal Assessment

The synthesis of heterocyclic compounds incorporating thiadiazole moiety and their assessment against agricultural pests have been a focus of research, indicating potential applications in developing safer, more effective insecticides (A. Fadda et al., 2017).

Cascade Reactions and Synthesis of Novel Compounds

Cascade reactions using thioureido-acetamides have opened new avenues for the efficient synthesis of various heterocycles, showcasing the potential for creating a wide range of compounds from a common precursor with excellent atom economy (J. Schmeyers et al., 2002).

Structure-Activity Relationship and Biological Activities

Research into the structure-activity relationships of novel triazole compounds containing thioamide groups has provided insights into their antifungal and plant growth-regulating activities, underscoring the importance of molecular structure in biological activity (Li Fa-qian et al., 2005).

作用機序

Safety and Hazards

将来の方向性

The future directions for the research and development of benzotriazole derivatives include their potential applications in the field of medicinal chemistry, synthetic organic chemistry, materials science, and pharmaceutical science . They have shown significant antibacterial activity and moderate antifungal activity , making them promising candidates for further study in these fields.

特性

IUPAC Name |

2-(benzotriazol-2-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-17-13-4-2-3-5-14(13)18-19/h2-9H,10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNZCHCSKLZUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

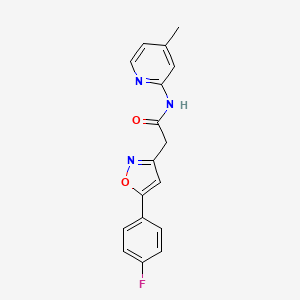

![4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2705623.png)

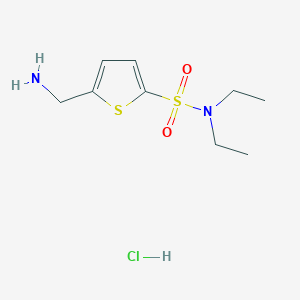

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

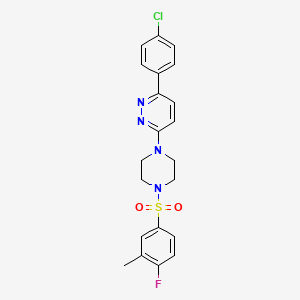

![2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2705627.png)

![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2705637.png)

![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)

![2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2705639.png)